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molecular formula C9H10F2O2 B1441931 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol CAS No. 872046-13-4

2-[4-(Difluoromethoxy)phenyl]ethan-1-ol

Cat. No. B1441931
M. Wt: 188.17 g/mol
InChI Key: QHCZMLWSRRFIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07648985B2

Procedure details

A solution of (4-difluoromethoxyphenyl)-acetaldehyde 1.22 g, 6 mmol; from step (ii) above) in ethanol (20 mL) was cooled to 0° C. Sodium borohydride (0.27 g, 7.2 mmol) was added and the resulting reaction mixture was stirred at 0° C. for 2 h and then at room temperature for 16 h. After concentration under reduced pressure, the residue was diluted with diethylether (50 mL) and 1 M HCl (50 mL). The phases were separated and the organic phase was washed with water (50 mL) and brine (50 mL), dried over Na2SO4, and concentrated in vacuo. The crude product was purified by two times repeated chromatography on silica gel. (Horizon™, flash system from Biotage™. Column: Flash 40+M, 40×150 mm. Eluent: Gradients from 25 to 40% ethyl acetate in heptane. Concentration in vacuo afforded 0.62 g (50%) of the sub-title compound as a light yellow oil.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11]=[O:12])=[CH:6][CH:5]=1.[BH4-].[Na+]>C(O)C>[F:1][CH:2]([F:13])[O:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][OH:12])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)CC=O)F
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WAIT
Type
WAIT
Details
at room temperature for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with diethylether (50 mL) and 1 M HCl (50 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by two times
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)CCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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